molecular formula C18H15ClN2O3S B3657849 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 462605-88-5

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B3657849
CAS No.: 462605-88-5
M. Wt: 374.8 g/mol
InChI Key: GNZJOOFPLRCBJR-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenyl-substituted thiazole core and a 4-methoxyphenoxyacetamide side chain. The compound’s synthesis likely involves condensation reactions between thiazole intermediates and functionalized acetamides, as seen in analogous pathways ().

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-14-6-8-15(9-7-14)24-10-17(22)21-18-20-16(11-25-18)12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZJOOFPLRCBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462605-88-5
Record name N-(4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL)-2-(4-METHOXYPHENOXY)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction using 4-methoxyphenol and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity is highly dependent on substituent variations at the thiazole 4-position and the acetamide side chain. Key analogues include:

Substituents on the Thiazole Ring
  • N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a, ) : A hydroxyl-methoxy substitution enhances polarity, which may improve solubility and COX/LOX inhibitory activity.
Modifications to the Acetamide Side Chain
  • 2-(Morpholin-4-yl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide () : A morpholine ring introduces basicity, which could influence pharmacokinetics or target engagement.
Heterocyclic Variations
  • 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide () : Replacing the thiazole with a triazole ring alters electron distribution and hydrogen-bonding capacity.
Enzyme Inhibition and Kinase Modulation
  • Compound 6a (): Exhibits COX/LOX inhibition due to its phenolic substituent.
Antioxidant Properties
  • 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(thiazolidine-3-yl)acetamides () : Demonstrated radical-scavenging activity, highlighting the role of electron-donating groups (e.g., methoxy) in antioxidant efficacy.
Structural-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and target affinity but may reduce solubility ().
  • Polar Substituents (e.g., OH, OCH₃) : Improve solubility and interaction with hydrophilic binding pockets ().

Comparative Data Table

Compound Name Thiazole Substituent Acetamide Side Chain Key Activity Reference
Target Compound 4-(4-Chlorophenyl) 2-(4-Methoxyphenoxy) Not explicitly reported
N-[4-(3-Chloro-4-fluorophenyl)-thiazol-2-yl]acetamide 3-Chloro-4-fluorophenyl Acetamide Kinase activation
Compound 6a 4-Hydroxy-3-methoxyphenyl Acetamide COX/LOX inhibition
Compound 4-(4-Chlorophenyl) 2-(Trifluoromethylphenylsulfanyl) Unknown
Derivatives 4-Chlorophenyl-benzimidazole Varied (thiazolidine, aryl) Antioxidant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

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